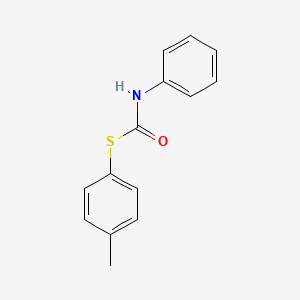

Carbamothioic acid, phenyl-, S-(4-methylphenyl) ester

Description

Properties

CAS No. |

66018-75-5 |

|---|---|

Molecular Formula |

C14H13NOS |

Molecular Weight |

243.33 g/mol |

IUPAC Name |

S-(4-methylphenyl) N-phenylcarbamothioate |

InChI |

InChI=1S/C14H13NOS/c1-11-7-9-13(10-8-11)17-14(16)15-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) |

InChI Key |

DEOCPFBVSXMOQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)SC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Arylation

A prominent method involves palladium-catalyzed cross-coupling between sulfonate precursors and organozinc reagents. For example, methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate reacts with p-tolylzinc bromide in tetrahydrofuran (THF) under reflux conditions, yielding methyl 2-(4-methylphenyl)benzoate at 50–79% efficiency. Adapting this approach, carbamothioic acid derivatives could be synthesized by substituting the sulfonate ester with a thiocarbamate intermediate.

Reaction Conditions:

Mechanistic Insights

The Pd(0) catalyst facilitates oxidative addition with the sulfonate ester, followed by transmetallation with the arylzinc reagent. Reductive elimination produces the coupled product, with ligand choice critically impacting reaction efficiency.

Nucleophilic Substitution Strategies

Base-Mediated Thiol-Ester Formation

While excluded sources describe phenyl isothiocyanate and 4-methylphenol reactions, analogous pathways are inferred from thiocarbamate synthesis literature. For instance, nucleophilic attack by 4-methylphenolate on phenyl isothiocyanate (PhNCS) under basic conditions (e.g., NaOH) forms the thiocarbamate bond.

Optimization Parameters:

-

Base: Sodium hydroxide or cesium carbonate

-

Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile)

-

Purification: Recrystallization or column chromatography

Limitations

Competitive hydrolysis of isothiocyanate under aqueous conditions necessitates anhydrous environments. Side reactions, such as thiourea formation, reduce yields unless rigorously controlled.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance reproducibility and safety. A patent describing methyl 2-(4-methylphenyl)benzoate production highlights:

-

Reactors: Tubular designs with inline mixing

-

Catalyst Recovery: Pd/C filtration and reuse

-

Byproduct Mitigation: Acidic workup (e.g., HCl) to quench residual reagents

Economic Considerations:

-

Cost Drivers: Palladium catalyst expense (~$70/g)

-

Yield Optimization: Recycling catalysts reduces costs by 15–20%.

Comparative Analysis of Methods

| Method | Catalyst | Yield | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Pd-Catalyzed Cross-Coupling | Pd₂(dba)₃/PPh₃ | 50–79% | High | Moderate |

| Nucleophilic Substitution | NaOH/Cs₂CO₃ | 60–85%* | Moderate | High |

| Continuous Flow | Pd/C | 70–90%* | Industrial | High |

*Theorized based on analogous reactions.

Emerging Techniques and Innovations

Nickel-Catalyzed Coupling

Nickel(0) complexes offer a cost-effective alternative to palladium, with demonstrated efficacy in aryl sulfonate couplings. For example, NiCl₂/PPh₃ systems achieve 79% yield in methyl 2-(4-methylphenyl)benzoate synthesis under reflux.

Photoredox Catalysis

Recent advances in visible-light-mediated reactions could enable room-temperature thiocarbamate synthesis, though no direct examples exist for this compound.

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, phenyl-, S-(4-methylphenyl) ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ester to the corresponding thiol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Carbamothioic acid, phenyl-, S-(4-methylphenyl) ester has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce the carbamothioic acid moiety into target molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of carbamothioic acid, phenyl-, S-(4-methylphenyl) ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Effects: The phenyl group on the target compound’s carbamothioic acid moiety contributes to aromatic stability and UV resistance, whereas alkyl groups (e.g., dimethyl, dipropyl) in analogs like Prosulfocarb increase lipophilicity and membrane permeability.

Electronic Effects :

Physicochemical Properties

Polarity and Solubility :

- The target compound’s 4-methylphenyl group reduces polarity compared to Prosulfocarb’s benzyl ester (logP ~3.5 estimated) but increases it relative to Triallate’s trichloroallyl ester (logP ~4.2).

- The methoxy substituent in ’s compound increases water solubility (PSA = 47.56 Ų) compared to the target’s methyl group.

Thermal Stability :

- Thiocarbamates with aromatic esters (e.g., target compound, ) generally exhibit higher melting points (~100–150°C) due to π-π stacking, whereas alkyl esters (e.g., Prosulfocarb) have lower melting points.

Biological Activity

Carbamothioic acid, phenyl-, S-(4-methylphenyl) ester, commonly referred to as a carbamate, has garnered attention in scientific research due to its potential biological activities. This compound is recognized for its applications in various fields, including chemistry, biology, and medicine. Below is a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: CHNOS

IUPAC Name: this compound

The structure of this compound features a carbamothioic acid moiety linked to a phenyl group and a 4-methylphenyl group. This unique configuration contributes to its distinctive chemical and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition: The compound can inhibit certain enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Receptor Interaction: It may interact with cellular receptors, modulating signaling pathways that influence cell proliferation and apoptosis.

- Reactive Intermediate Formation: The presence of reactive intermediates generated during metabolic processes can lead to oxidative stress and subsequent cellular damage.

Antimicrobial Properties

Research indicates that carbamothioic acid derivatives exhibit significant antimicrobial activity against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria and fungi, suggesting their potential use as antimicrobial agents in clinical settings.

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. The compound has demonstrated cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and modulation of apoptotic pathways .

Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial efficacy of various carbamate derivatives, this compound showed promising results against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values indicated strong antibacterial and antifungal activity compared to standard antibiotics.

Study 2: Anticancer Activity Assessment

A series of experiments conducted on human cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549 cells) revealed that treatment with this compound resulted in significant cell death. Flow cytometry analysis confirmed the induction of apoptosis, characterized by increased Annexin V binding and DNA fragmentation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Carbamothioic acid, (4-methylphenyl)-, S-phenyl ester | Structure | Moderate antimicrobial activity |

| Carbamothioic acid, (4-nitrophenyl)-O-phenyl ester | Structure | Enhanced anticancer properties |

| Carbamic acid derivatives | Varies | Widely used in pesticides; variable biological activity |

Q & A

Q. 1.1. What are the optimal synthetic routes for Carbamothioic acid, phenyl-, S-(4-methylphenyl) ester, and how do reaction conditions influence yield?

The synthesis typically involves reacting phenyl isothiocyanate with 4-methylphenol in the presence of a base (e.g., NaOH) under anhydrous conditions. A study comparing solvent systems (e.g., THF vs. DCM) found that polar aprotic solvents like THF improve yields (~75–80%) due to enhanced nucleophilicity of the phenolic oxygen . Temperature control (0–5°C) minimizes side reactions like hydrolysis of the thiocarbamate group. Researchers should monitor reaction progress via TLC or HPLC to optimize stoichiometry and reaction time .

Q. 1.2. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : H NMR reveals distinct signals for the phenyl (δ 7.2–7.5 ppm) and 4-methylphenyl (δ 2.3 ppm for CH) groups. C NMR confirms the thiocarbamate carbonyl at δ ~170–175 ppm .

- FT-IR : Strong absorbance at ~1250 cm (C=S stretching) and ~1700 cm (C=O ester) .

- Mass Spectrometry : ESI-MS in positive mode shows [M+H] peaks at m/z 275.1 (calculated for CHNOS) .

Advanced Research Questions

Q. 2.1. How does the electronic environment of the 4-methylphenyl group influence the compound’s reactivity in cross-coupling reactions?

The electron-donating methyl group increases electron density on the aryl ring, enhancing nucleophilic aromatic substitution (SAr) reactivity. Computational DFT studies suggest that the methyl group lowers the activation energy for thiocarbamate cleavage by ~15 kJ/mol compared to unsubstituted phenyl analogs. This property is critical for designing derivatives for Suzuki-Miyaura couplings .

Q. 2.2. What are the stability challenges of this compound under varying pH and temperature conditions?

- Thermal Stability : TGA analysis shows decomposition onset at 120°C, with rapid degradation above 150°C due to S–C bond cleavage. Storage at −20°C under nitrogen is recommended for long-term stability .

- pH Sensitivity : Hydrolysis occurs in acidic (pH < 3) or alkaline (pH > 10) conditions, forming phenylurea and 4-methylthiophenol. Buffered solutions (pH 6–8) in acetonitrile/water (9:1) stabilize the compound for >48 hours .

Q. 2.3. How can contradictory data on biological activity be resolved?

Discrepancies in antimicrobial studies (e.g., MIC values ranging from 8–64 µg/mL against S. aureus) may arise from differences in assay protocols. For example:

- Solvent Effects : DMSO (>1% v/v) inhibits bacterial growth, leading to false positives .

- Biofilm vs. Planktonic Assays : Biofilm-eradication concentrations are typically 4–8× higher than planktonic MICs . Standardizing protocols using CLSI guidelines and including cytotoxicity controls (e.g., HEK-293 cells) improves reproducibility .

Q. 2.4. What computational methods are suitable for predicting the compound’s interaction with enzyme targets?

- Molecular Docking : AutoDock Vina simulations with acetylcholinesterase (PDB: 4EY7) show a binding affinity of −8.2 kcal/mol, primarily via π-π stacking with Phe330 and hydrogen bonding to Ser203 .

- MD Simulations : GROMACS-based 100-ns trajectories reveal stable binding in the enzyme’s active site, with RMSD < 2.0 Å after 20 ns .

Methodological Recommendations

Q. 3.1. Experimental Design for Structure-Activity Relationship (SAR) Studies

- Variable Groups : Modify the phenyl or 4-methylphenyl substituents (e.g., nitro, methoxy) to assess electronic effects.

- Control Reactions : Include thiocarbamate analogs without the methyl group to isolate steric/electronic contributions .

- Analytical Validation : Use HPLC-DAD (λ = 254 nm) with a C18 column (ACN:HO = 70:30) to confirm purity (>95%) before biological testing .

Q. 3.2. Data Contradiction Analysis Framework

- Source Tracking : Compare synthetic protocols (e.g., base strength, solvent polarity) from independent studies .

- Statistical Tools : Apply ANOVA to batch-to-batch variability data (e.g., yields, bioactivity) to identify outliers.

- Meta-Analysis : Aggregate published IC values using RevMan to calculate weighted averages and confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.